molecular formula C18H16ClN3O3S2 B2936246 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 864919-31-3

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2936246
CAS RN: 864919-31-3
M. Wt: 421.91
InChI Key: DRKUUUOESUMHBD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also has a chlorophenyl group, a thioether linkage, and a dimethoxyphenyl group attached to an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiadiazole ring. X-ray diffraction could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating dimethoxyphenyl group. The thiadiazole ring might also participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group and the aromatic rings could affect its solubility and stability .

Scientific Research Applications

Antimalarial Activity

TCMDC-125346, containing a quinazolinedione pharmacophore, displays promising antimalarial activity . It has been evaluated for its antimalarial activity against P. falciparum 3D7 . This compound is part of the Tres Cantos Antimalarial Set (TCAMS), which includes approximately 13,533 molecules screened against P. falciparum stage V gametocytes .

Anticancer Activity

TCMDC-125346 has been evaluated for its anti-proliferative activity against the MCF-7 cell line . This suggests potential applications in cancer research, particularly in the study and treatment of breast cancer.

Anti-inflammatory Activity

Quinazolinedione, a core component of TCMDC-125346, is known for its broad spectrum of biological activities, including anti-inflammatory effects . This suggests potential applications in the study and treatment of inflammatory diseases.

Drug Discovery

TCMDC-125346 is notable in drug discovery due to its broad spectrum of biological activities . Its structure and properties make it a valuable compound in the development of new drugs.

Synthesis Research

The synthesis of TCMDC-125346 and its derivatives is an area of active research . Studies focus on using low-cost chemicals and greener alternatives where possible, contributing to sustainable and economical drug production.

Lead Optimization

Research on TCMDC-125346 also involves lead optimization, focusing on the replacement of various moieties in the compound . This work aims to maintain or enhance the compound’s antimalarial activity, contributing to the development of more effective antimalarial drugs.

Mechanism of Action

Target of Action

TCMDC-125346, also known as 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is a crucial mediator of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Mode of Action

The compound interacts with PfCLK3 through a covalent bond, inhibiting its function . The co-crystal structure of PfCLK3 with TCMDC-125346 facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 affects the RNA splicing process, which is essential for the survival of the Plasmodium falciparum parasite . This disruption in the RNA splicing process leads to the death of the parasite, thereby treating malaria .

Pharmacokinetics

falciparum killing assays . Its efficacy in parasites is maintained even when washed out 6 hours after exposure .

Result of Action

The result of TCMDC-125346’s action is the effective killing of P. falciparum parasites . It shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .

Action Environment

It’s worth noting that various factors such as temperature, ph, and the presence of other compounds can potentially influence the stability, efficacy, and action of pharmaceutical compounds .

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-24-14-8-7-11(9-15(14)25-2)20-16(23)10-26-18-21-17(22-27-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUUUOESUMHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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